![molecular formula C15H14BrN5O2 B2604495 3-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034228-79-8](/img/structure/B2604495.png)
3-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Description
3-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of a specific protein, making it a valuable tool for studying various biochemical and physiological processes.
Scientific Research Applications
Intermolecular Interactions and Structural Analysis
- Research on antipyrine derivatives, including compounds with bromo and chloro substituents on benzamide structures, highlights their synthesis and characterization through X-ray structure, Hirshfeld surface analysis, and DFT calculations. These compounds exhibit significant intermolecular interactions, stabilized mainly by hydrogen bonds and π-interactions, indicating their potential in designing new materials with specific optical or electronic properties (Saeed et al., 2020).
Antimicrobial and Antifungal Applications
- The synthesis of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has been reported, with some compounds exhibiting antimicrobial activity. This suggests the potential of such compounds in developing new antimicrobial agents (Abunada et al., 2008).
Anti-Influenza Virus Activity
- Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized, showing significant antiviral activities against the H5N1 subtype of the influenza A virus. This opens avenues for the development of new antiviral drugs, especially for combating avian influenza (Hebishy et al., 2020).
Synthesis Methods and Biological Activities
- A practical synthesis method for a CCR5 antagonist indicates the relevance of bromo-substituted benzamides in pharmaceutical chemistry, highlighting their application in synthesizing orally active therapeutic agents (Ikemoto et al., 2005).
Anticancer Activity
- Novel synthesis routes for 1,3,4-oxadiazolyl- and pyrazolylquinoxalines have been explored, demonstrating remarkable anticancer activity. These findings underscore the potential of such compounds in cancer treatment and the development of new anticancer drugs (Farahat et al., 2014).
properties
IUPAC Name |
3-bromo-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O2/c1-2-21-9-11(7-18-21)14-19-13(23-20-14)8-17-15(22)10-4-3-5-12(16)6-10/h3-7,9H,2,8H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBLWOHJHNRFHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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